

Spectroscopic Profile of 1-Tert-butyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: *1-Tert-butyl-1H-pyrazole*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Tert-butyl-1H-pyrazole**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative spectroscopic data for **1-Tert-butyl-1H-pyrazole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.5	d	H-5
~7.4	d	H-3
~6.2	t	H-4
~1.6	s	$\text{C}(\text{CH}_3)_3$

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~138	C-5
~129	C-3
~105	C-4
~59	$\text{C}(\text{CH}_3)_3$
~30	$\text{C}(\text{CH}_3)_3$

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2970	Strong	C-H stretch (tert-butyl)
~1520	Medium	C=N stretch (pyrazole ring)
~1480	Medium	C=C stretch (pyrazole ring)
~1370	Medium	C-H bend (tert-butyl)

Note: Predicted values based on spectral data of similar pyrazole derivatives.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
124	High	[M] ⁺ (Molecular Ion)
109	High	[M - CH ₃] ⁺
68	Medium	[C ₄ H ₄ N ₂] ⁺ (Pyrazole ring)
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: Predicted fragmentation pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-tert-butyl-1H-pyrazole** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Spectral Width: 0-220 ppm.
- Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is typically used.

Electron Ionization (EI) Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.

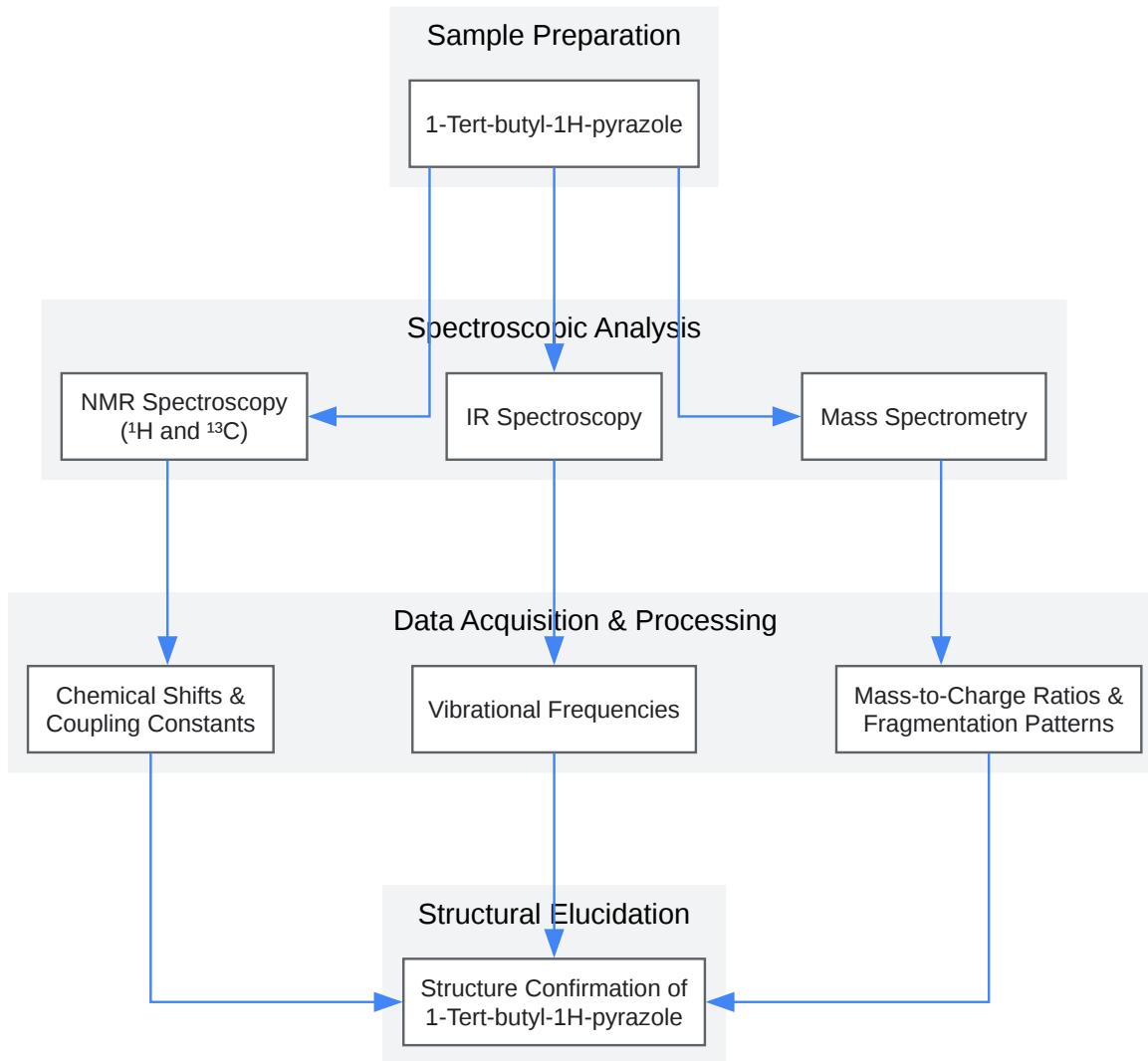
Electrospray Ionization (ESI) Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas: Nitrogen.
- Drying Gas Temperature: 250-350 °C.
- Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-Tert-butyl-1H-pyrazole**.

General Workflow for Spectroscopic Analysis

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A flowchart of the spectroscopic analysis workflow.

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